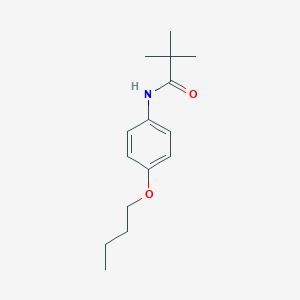
N-(3-chlorophenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-propoxybenzamide, also known as CGS 8216, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D1 receptor and has been used in various research applications to understand the role of dopamine in the brain.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been used in various research applications to study the role of dopamine in the brain. It has been shown to selectively block the dopamine D1 receptor and has been used to investigate the effects of dopamine on behavior, cognition, and neuroplasticity. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been used in animal models of Parkinson's disease to study the role of dopamine in motor function.
Wirkmechanismus
N-(3-chlorophenyl)-2-propoxybenzamide 8216 is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and gene expression. N-(3-chlorophenyl)-2-propoxybenzamide 8216 blocks the dopamine D1 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the expression of dopamine D1 receptors in the prefrontal cortex, and impair working memory in animal models. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been shown to reduce the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor and has minimal off-target effects. It has been extensively studied in animal models and has been shown to have reproducible effects on behavior and cognition. However, N-(3-chlorophenyl)-2-propoxybenzamide 8216 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require repeated dosing to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-propoxybenzamide 8216. One area of interest is the role of dopamine D1 receptor signaling in addiction and substance abuse. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a therapeutic agent for substance use disorders. Another area of interest is the role of dopamine D1 receptor signaling in neurodegenerative diseases such as Parkinson's disease. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to improve motor function in animal models of Parkinson's disease and may have potential as a disease-modifying therapy. Finally, further research is needed to understand the downstream signaling pathways that are affected by N-(3-chlorophenyl)-2-propoxybenzamide 8216 and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-propoxybenzamide 8216 involves the reaction of 3-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to give the final product, N-(3-chlorophenyl)-2-propoxybenzamide 8216. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
NEUIKMKUQALXKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)






![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



